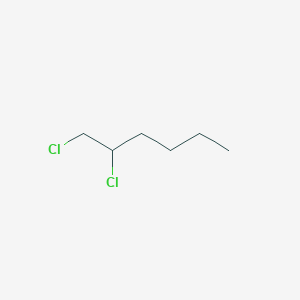

1,2-Dichlorohexane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFXSKJYCSWRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870943 | |

| Record name | Hexane, 1,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-92-7 | |

| Record name | 1,2-Dichlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-dichlorohexane chemical properties and CAS number

An In-depth Technical Guide to the Chemical Properties and Analysis of 1,2-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in reactions, and for the development of analytical methods.

Table 1: General Chemical Properties of this compound

| Property | Value |

| CAS Number | 2162-92-7[1][2][3][4] |

| Molecular Formula | C₆H₁₂Cl₂[1][2][3][5][6] |

| Molecular Weight | 155.07 g/mol [2] |

| IUPAC Name | This compound[3] |

| Synonyms | Hexane, 1,2-dichloro-[1][3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 173 °C[1] |

| Melting Point | -48.02 °C (estimate)[1] |

| Density | 1.080 g/cm³ at 20 °C[1] |

| Flash Point | 56.6 °C[1] |

| Refractive Index | 1.437[1] |

| Solubility | Insoluble in water (predicted) |

| logP (Octanol/Water Partition Coefficient) | 3.3[5] |

Experimental Protocols

The following sections provide detailed experimental methodologies. As specific protocols for this compound were not found in the available literature, representative procedures for the synthesis of a closely related compound (cis-1,2-dichlorocyclohexane) and the analysis of a similar compound (1,2-dichloroethane) are presented. These protocols illustrate the key techniques and principles applicable to the study of this compound.

Exemplary Synthesis Protocol: Preparation of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide

This protocol describes the synthesis of a cyclic analogue of this compound and is adapted from a procedure in Organic Syntheses.[1][7] A similar approach could be envisioned for the synthesis of this compound starting from 1,2-epoxyhexane.

Materials:

-

Triphenylphosphine

-

Anhydrous benzene

-

Chlorine gas

-

1,2-Epoxycyclohexane

-

Methanol

-

Petroleum ether (30-60 °C)

-

5% aqueous sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

1 L three-necked flask

-

Gas inlet tube

-

Mechanical stirrer

-

Condenser with a drying tube

-

Ice bath

-

Heating mantle

-

Addition funnel

-

Rotary evaporator

-

Vigreux column for distillation

Procedure:

-

Preparation of Dichlorotriphenylphosphorane: In a 1 L three-necked flask equipped with a mechanical stirrer, gas inlet, and a condenser with a drying tube, a solution of 95 g (0.36 mol) of triphenylphosphine in 500 mL of anhydrous benzene is prepared.[1][7] The flask is cooled in an ice bath, and while stirring, chlorine gas is introduced through the gas inlet tube.[1][7] The flow of chlorine is stopped when the mixture develops a persistent lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.[1][7]

-

Reaction with Epoxide: The gas inlet is replaced with an addition funnel. A solution of 24.5 g (0.250 mol) of 1,2-epoxycyclohexane in 50 mL of benzene is added dropwise over approximately 20 minutes.[1][7]

-

Reflux and Work-up: The ice bath is replaced with a heating mantle, and the reaction mixture is stirred and refluxed for 4 hours.[1][7] After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 mL of methanol.[1][7]

-

Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator.[1][7] The residue is triturated with 300 mL of petroleum ether (30-60 °C) to precipitate triphenylphosphine oxide, which is then removed by filtration.[1][7] The filtrate is washed with 250 mL portions of 5% aqueous sodium bisulfite and then with water.[1][7] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[1][7] The crude product is then purified by distillation through a 20-cm Vigreux column to yield cis-1,2-dichlorocyclohexane.[1][7]

Safety Precautions:

-

Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1]

-

Chlorine gas is highly toxic and corrosive; this procedure should be performed in a well-ventilated fume hood.

Exemplary Analytical Protocol: Determination of Dichloroalkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of volatile chlorinated hydrocarbons like this compound, based on a method for the determination of 1,2-dichloroethane.[8][9]

Instrumentation:

-

Gas chromatograph (GC) with a mass spectrometer (MS) detector

-

Capillary column suitable for volatile organic compounds (e.g., DB-624)[10]

-

Headspace autosampler (for trace analysis from a matrix) or direct liquid injection

-

Helium carrier gas

Procedure:

-

Sample Preparation: For a pure sample, a dilute solution in a suitable solvent (e.g., hexane or methanol) is prepared. For trace analysis in a matrix (e.g., air), sampling is performed by drawing a defined volume of air through an adsorption tube.[8][9]

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C, and held for 5 minutes. (This program should be optimized for this compound).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The mass spectrum of the peak is compared to a reference spectrum (e.g., from the NIST library) for confirmation.[4] Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Logical relationships between the core concepts associated with this compound.

Conclusion

This technical guide provides a detailed summary of the known chemical and physical properties of this compound, identified by its CAS number 2162-92-7. While specific, validated experimental protocols for the synthesis and analysis of this compound are not prevalent in the reviewed literature, this guide offers detailed, exemplary procedures for closely related compounds. These protocols serve as a strong starting point for researchers and scientists in drug development and other fields to develop their own specific methods for this compound. The provided data and workflows are intended to facilitate further research and application of this halogenated hydrocarbon.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. epa.gov [epa.gov]

- 4. Hexane, 1,2-dichloro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Dichloro-1-hexene | C6H10Cl2 | CID 57244075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. series.publisso.de [series.publisso.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 1,2-dichlorohexane. Due to a prevalence of data on its cyclic analog, this guide will first elucidate the fundamental principles of stereochemistry using this compound as the primary subject and will draw comparisons to 1,2-dichlorocyclohexane where relevant to illustrate key concepts. This document details the structural isomers, stereochemical assignments, and physicochemical properties of this compound stereoisomers. It also outlines general experimental protocols for their synthesis and separation.

Introduction to Stereoisomerism in this compound

This compound is an acyclic halogenated hydrocarbon with the molecular formula C₆H₁₂Cl₂. The presence of two chlorine atoms on adjacent carbons (C1 and C2) gives rise to two chiral centers. Consequently, this compound can exist as four distinct stereoisomers.

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with significant implications in pharmacology and materials science.[1] Molecules with a single chiral center exist as a pair of enantiomers.[1] For molecules with multiple chiral centers, such as this compound, both enantiomeric and diastereomeric relationships are possible.

Stereoisomers of this compound

With two chiral centers at the C1 and C2 positions, this compound has a total of 2² = 4 stereoisomers. These can be categorized into two pairs of enantiomers.

-

(1R, 2R)-1,2-dichlorohexane and (1S, 2S)-1,2-dichlorohexane : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.

-

(1R, 2S)-1,2-dichlorohexane and (1S, 2R)-1,2-dichlorohexane : This is the second pair of enantiomers.

The relationship between a member of the first pair and a member of the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

In contrast, the cyclic analog, 1,2-dichlorocyclohexane, also has two chiral centers, leading to three stereoisomers: a pair of trans enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S)).[2][3] The cis isomer of 1,2-dichlorocyclohexane is achiral overall due to a plane of symmetry, making it a meso compound.[2] This is a key difference from the acyclic this compound, where the (1R,2S) and (1S,2R) isomers are chiral and form an enantiomeric pair.

The stereochemical relationships of this compound stereoisomers are depicted in the following diagram:

Physicochemical Properties

The following table summarizes the available and estimated physicochemical data for this compound. Note that much of the specific data for individual stereoisomers is computed.

| Property | This compound (Isomeric Mixture) | (2R)-1,2-dichlorohexane (Computed) |

| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂[4] |

| Molecular Weight | 155.07 g/mol [5] | 155.06 g/mol [4] |

| Boiling Point | --- | --- |

| Melting Point | --- | --- |

| Density | --- | --- |

| Water Solubility | Insoluble[5] | --- |

| XLogP3-AA | --- | 3.3[4] |

| Hydrogen Bond Donor Count | --- | 0[4] |

| Hydrogen Bond Acceptor Count | --- | 0[4] |

| Rotatable Bond Count | --- | 4[4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 1,2-dichloroalkanes involves the chlorination of an alkene or the ring-opening of an epoxide.

Method 1: Chlorination of 1-Hexene

A mild and efficient protocol for the dichlorination of alkenes can be achieved using ammonium chloride (NH₄Cl) and Oxone in an appropriate solvent at room temperature.[6]

-

Materials: 1-hexene, NH₄Cl, Oxone, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1-hexene in DCM, add NH₄Cl and Oxone.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound as a mixture of stereoisomers.

-

Method 2: Ring-Opening of 1,2-Epoxyhexane

A stereospecific 1,2-dichlorination of epoxides can be achieved using a triphenylphosphine oxide-catalyzed reaction with oxalyl chloride.[6] This reaction proceeds with inversion of configuration at the chiral centers.

-

Materials: 1,2-epoxyhexane, Triphenylphosphine oxide (catalyst), Oxalyl chloride, Anhydrous solvent (e.g., DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 1,2-epoxyhexane and a catalytic amount of triphenylphosphine oxide in an anhydrous solvent, add oxalyl chloride dropwise at a controlled temperature.

-

Stir the reaction mixture until the epoxide is consumed, as monitored by TLC.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by distillation or chromatography.

-

Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral chromatography.

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.[7]

-

Stationary Phase: The choice of a chiral stationary phase (CSP) is crucial for effective separation. The selection is often empirical and based on the structural features of the analyte.[7]

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used to elute the stereoisomers.

-

Detection: A UV detector is commonly used for the detection of the separated isomers.

The following diagram illustrates a general workflow for the synthesis and separation of this compound stereoisomers.

Conclusion

This compound possesses two chiral centers, giving rise to four stereoisomers that exist as two enantiomeric pairs. The stereochemical outcome of its synthesis is dependent on the chosen reaction pathway. While detailed experimental data on the individual stereoisomers is sparse, their properties and behavior can be understood through the fundamental principles of stereochemistry. The separation and characterization of these isomers are achievable through techniques such as chiral chromatography. This guide provides a foundational understanding for researchers and professionals working with chiral molecules in various scientific and developmental capacities.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainly.com [brainly.com]

- 4. (2R)-1,2-dichlorohexane | C6H12Cl2 | CID 92171160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Synthesis and Structural Characterization of 1,2-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1,2-dichlorohexane, a key intermediate in various organic syntheses. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic addition of chlorine to 1-hexene.[1][2] This reaction proceeds via a cyclic chloronium ion intermediate, leading to the formation of the vicinal dichloride.

Reaction Scheme

References

Spectroscopic Profile of 1,2-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 1,2-dichlorohexane. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for spectroscopic identification.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) (Estimated) | Multiplicity | Integration |

| H-1 (Cl-CH H-C(Cl)) | ~3.8 - 4.0 | dd | 1H |

| H-1' (Cl-CHH -C(Cl)) | ~3.6 - 3.8 | dd | 1H |

| H-2 (Cl-CH₂-CH (Cl)) | ~4.0 - 4.2 | m | 1H |

| H-3 (-CH ₂-CH(Cl)-) | ~1.8 - 2.0 | m | 2H |

| H-4, H-5 (-CH ₂-CH ₂-) | ~1.3 - 1.6 | m | 4H |

| H-6 (-CH ₃) | ~0.9 - 1.0 | t | 3H |

Note: These are estimated values based on the analysis of similar chlorinated alkanes. The protons on C-1 are diastereotopic and thus have different chemical shifts.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) (Estimated) |

| C-1 (-C H₂Cl) | ~50 - 55 |

| C-2 (-C HCl-) | ~65 - 70 |

| C-3 (-C H₂-) | ~30 - 35 |

| C-4 (-C H₂-) | ~25 - 30 |

| C-5 (-C H₂-) | ~22 - 27 |

| C-6 (-C H₃) | ~13 - 15 |

Note: These are estimated values. The presence of two electron-withdrawing chlorine atoms significantly deshields the adjacent carbon atoms (C-1 and C-2).

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 750-650 | Strong | C-Cl stretch |

Data sourced from the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154/156/158 | Low | [C₆H₁₂Cl₂]⁺ (Molecular Ion) |

| 119/121 | Medium | [C₆H₁₂Cl]⁺ |

| 91 | High | [C₄H₅Cl]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Data sourced from the NIST WebBook.[1] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Prepare a solution of approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of neat this compound onto the center of the ATR crystal or one of the salt plates.

-

If using salt plates, place the second plate on top and gently press to form a thin liquid film.

-

Mount the sample holder in the spectrometer.

Data Acquisition:

-

Collect a background spectrum of the empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

-

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) into the GC inlet.

-

GC Column: A non-polar capillary column is suitable for separating haloalkanes.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value above the expected molecular weight (e.g., 200).

-

Ion Source Temperature: Typically maintained around 200-250 °C.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Logical workflow for the identification of this compound using MS, IR, and NMR.

References

Thermodynamic Landscape of 1,2-Dichlorohexane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic properties of 1,2-dichlorohexane isomers. In the fields of chemical research and drug development, a thorough understanding of a molecule's thermodynamic stability, including the energetic differences between its various stereoisomers and conformers, is crucial for predicting its behavior in chemical reactions and biological systems. While comprehensive experimental data for this compound isomers are limited, this guide synthesizes available information, draws parallels from analogous compounds, and outlines the experimental and computational methodologies used to determine these critical parameters.

Introduction to Stereoisomerism and Conformational Analysis of this compound

This compound is a halogenated alkane with two stereocenters, giving rise to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. Furthermore, the relationship between the (1R,2R) and (1R,2S) isomers is diastereomeric.

Beyond stereoisomerism, rotation around the C1-C2 carbon-carbon single bond leads to the existence of conformational isomers, or conformers. The relative stability of these conformers is dictated by a balance of steric and electronic effects. The primary conformers of interest are the anti and gauche forms, which describe the dihedral angle between the two chlorine atoms. In the anti conformation, the chlorine atoms are positioned 180° apart, minimizing steric hindrance. In the gauche conformations, the chlorine atoms are approximately 60° apart, which can lead to steric repulsion but also potentially favorable electronic interactions.

Quantitative Thermodynamic Data

Direct experimental thermodynamic data for the individual isomers of this compound are scarce in publicly available literature. However, calculated values for some properties are available and can serve as useful estimates.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 | kJ/mol | Joback Calculated Property[1] |

Note: The specific isomer for this calculated value is not specified.

To provide context for the expected thermodynamic differences between the conformers of this compound, it is instructive to examine data from the well-studied, analogous molecule, 1,2-dichloroethane.

Table 2: Conformational Energy Differences in 1,2-Dichloroethane

| Conformer Transition | Energy Difference (kcal/mol) | Phase |

| gauche → anti | -1.20 | Ideal Gas[2] |

| gauche → anti | -0.57 | Aqueous Solution[2] |

In the gas phase, the anti conformer of 1,2-dichloroethane is more stable than the gauche conformer.[2] However, in more polar solvents, the stability can shift, with the more polar gauche conformer being favored.[2] A similar trend is expected for this compound, where the long alkyl chain may also influence the conformational equilibrium.

Conformational Isomers of this compound

The relationship between the anti and gauche conformers of a generic 1,2-dichloroalkane can be visualized as an equilibrium. The relative populations of these conformers determine the overall thermodynamic properties of a sample.

Caption: Conformational equilibrium of this compound.

Experimental Protocols for Determining Thermodynamic Properties

Solution Calorimetry

Solution calorimetry is a powerful technique for determining the enthalpy of formation of compounds that are not easily combustible or for which direct combustion calorimetry is otherwise challenging. The method involves measuring the heat of solution of the target compound and its constituent elements (in their standard states) in a suitable solvent.

Key Steps in Solution Calorimetry:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.

-

Measurement of Enthalpy of Solution:

-

A precisely weighed sample of the this compound isomer is dissolved in a suitable solvent (e.g., n-heptane) within the calorimeter.

-

The temperature change of the solution is carefully measured.

-

The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

-

Measurement of Enthalpy of Reaction of Constituent Elements: The enthalpies of reaction of the constituent elements (carbon as graphite, hydrogen as H₂ gas, and chlorine as Cl₂ gas) to form a product soluble in the chosen solvent are measured. In practice, this is often achieved through a series of well-defined reactions.

-

Hess's Law Calculation: The enthalpy of formation is calculated by applying Hess's Law to the measured enthalpies of solution and reaction.

The following diagram illustrates the general workflow for this process.

Caption: Workflow for determining enthalpy of formation via solution calorimetry.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of this compound isomers.[3] Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to:

-

Optimize Geometries: Determine the lowest energy structures of the different conformers.

-

Calculate Energies: Compute the electronic energies of these conformers to determine their relative stabilities.

-

Frequency Analysis: Calculate vibrational frequencies, which are then used to determine zero-point vibrational energies, thermal corrections, and entropies.

These calculations can yield reliable estimates for the enthalpy of formation, Gibbs free energy of formation, and entropy of the various isomers.

Relevance in Drug Development and Research

The thermodynamic properties of molecules like this compound isomers are of fundamental importance in several areas of research and development:

-

Reaction Prediction: Knowledge of the relative stabilities of isomers is essential for predicting the product distribution of chemical reactions.

-

Solvent Effects: The polarity and conformational flexibility of these molecules influence their behavior as solvents and their interactions with solutes.

-

Biological Interactions: In drug development, the conformation of a molecule can significantly impact its ability to bind to a biological target. The thermodynamic cost of adopting a specific "bioactive" conformation is a key factor in binding affinity.

-

Toxicology: The different isomers of a compound can exhibit varying toxicological profiles, which may be related to their reactivity and metabolic pathways, both of which are influenced by their thermodynamic properties.

Conclusion

While a complete experimental dataset for the thermodynamic properties of this compound isomers is not currently available, a strong understanding of their likely behavior can be inferred from the principles of conformational analysis and data from analogous molecules. The interplay of steric and electronic effects will govern the relative stabilities of the anti and gauche conformers, with solvent polarity expected to play a significant role. For precise, quantitative data, further experimental work using techniques such as solution calorimetry, coupled with high-level computational studies, is necessary. Such data would be invaluable for researchers and scientists working with these compounds in a variety of applications, from fundamental chemical research to the development of new pharmaceuticals.

References

Solubility of 1,2-dichlorohexane in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Dichlorohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated alkane. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in formulation development. This document outlines its theoretical solubility profile, presents key physical properties, and details a standard experimental protocol for quantitative solubility determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant for predicting the solubility of this compound.[1][2] As a non-polar molecule, it is expected to be readily soluble in other non-polar or weakly polar organic solvents. Its structure, a six-carbon chain with two chlorine atoms, results in weak intermolecular forces (London dispersion forces).

Based on the behavior of similar chlorinated hydrocarbons, such as 1,2-dichlorocyclohexane and 1,2-dichlorobenzene, this compound is anticipated to be miscible with a wide range of common organic solvents.[1][3][4] Conversely, it is expected to have very limited solubility in highly polar solvents like water.

Quantitative Data Summary

While specific, experimentally-derived quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, its fundamental physical properties provide a basis for its behavior.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂ | [5] |

| Molecular Weight | 155.06 g/mol | [5] |

| IUPAC Name | This compound |

| CAS Number | 2162-92-7 |[5] |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents This table is based on theoretical principles ("like dissolves like") and data from analogous compounds.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Miscible | Similar non-polar hydrocarbon structures. |

| Toluene | Non-Polar | Miscible | Aromatic hydrocarbon, effective non-polar solvent.[3] |

| Diethyl Ether | Weakly Polar | Miscible | Low polarity allows for mixing with non-polar compounds. |

| Dichloromethane | Polar Aprotic | Miscible | Chlorinated solvent, likely to be miscible. |

| Acetone | Polar Aprotic | Soluble / Miscible | Readily dissolves many non-polar compounds.[1] |

| Ethanol | Polar Protic | Soluble | The alkyl chain allows for some miscibility with non-polar compounds.[1] |

| Methanol | Polar Protic | Moderately Soluble | Higher polarity may limit miscibility compared to ethanol. |

| Water | Polar Protic | Insoluble | High polarity and hydrogen bonding of water prevent mixing.[3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental method is required. The analytical shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a solvent.[6][7]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature and pressure.

Materials and Reagents:

-

Solute: High-purity this compound (>99%)

-

Solvent: High-purity organic solvent of choice (e.g., HPLC grade)

-

Apparatus:

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Calibrated positive displacement pipettes or syringes

-

Centrifuge

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like FID or Mass Spectrometer)

-

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed flask. The presence of a distinct, separate phase of the solute is necessary to ensure saturation is achieved.[7]

-

Equilibration: Place the sealed flask in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying the attainment of equilibrium.[8]

-

Phase Separation: After equilibration, cease agitation and allow the flask to rest at the constant temperature for several hours to allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample at a controlled temperature.[8]

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer). This must be done without disturbing the undissolved solute layer.

-

Quantification: Accurately dilute the aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units of g/100 mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]

- 5. Hexane, 1,2-dichloro- | C6H12Cl2 | CID 16550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

Health and Safety Data for 1,2-Dichlorohexane Exposure: A Technical Guide

Disclaimer: Detailed toxicological data for 1,2-dichlorohexane is limited in publicly available literature. This guide provides available hazard information for this compound and supplements it with data from structurally related compounds, such as other short-chain chlorinated alkanes and halogenated hydrocarbons, to offer a comprehensive overview of potential health and safety concerns. The information presented for related compounds should be considered as indicative of potential hazards and not as a direct substitute for data on this compound.

Executive Summary

This technical guide provides a summary of the known health and safety data for this compound. Due to the scarcity of specific toxicological studies on this compound, this document also includes information on the broader categories of short-chain chlorinated alkanes and halogenated hydrocarbons to provide a contextual understanding of potential hazards. This guide is intended for researchers, scientists, and drug development professionals to support risk assessment and the implementation of appropriate safety protocols.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Toxicological Data

Note: The following table presents data for related compounds and should be used for comparative purposes only.

| Compound/Class | Test | Route | Species | Value | Reference |

| Short-Chain Chlorinated Paraffins (C10-13) | LD50 | Oral | Rat | >4 g/kg | [1] |

| n-Hexane | PEL (OSHA) | Inhalation | Human | 500 ppm (8-hour TWA) | [2] |

| n-Hexane | REL (NIOSH) | Inhalation | Human | 50 ppm (10-hour TWA) | [2] |

Health Effects

Exposure to halogenated hydrocarbons, including chlorinated alkanes like this compound, can lead to a range of health effects.[3]

Acute Effects:

-

Inhalation: May cause respiratory tract irritation, dizziness, headache, and nausea.[4] High concentrations can lead to central nervous system (CNS) depression.[4]

-

Dermal Contact: Causes skin irritation.[5] Prolonged contact may lead to dermatitis.

-

Eye Contact: Causes serious eye damage.[5]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

Chronic Effects:

-

Chronic exposure to some chlorinated solvents has been associated with damage to the liver, kidneys, and central nervous system.[5]

-

Long-term exposure to n-hexane, a related compound, is associated with polyneuropathy.[4]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available. However, standardized protocols for acute toxicity testing of chemical substances are well-established and would likely be followed.

Acute Oral Toxicity (General Protocol - OECD Guideline 423)

The acute toxic class method is a sequential testing procedure to estimate the acute oral toxicity.

-

Test Animals: Typically, rats of a standard laboratory strain are used. Animals are young, healthy adults of a single sex (usually females, as they are often slightly more sensitive).

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle. Dosing starts with a predetermined dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: A group of three animals is used for each step. The outcome of the first group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is seen, a higher dose is used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[6]

Acute Dermal Toxicity (General Protocol - OECD Guideline 402)

This test assesses the potential for systemic toxicity after a single dermal exposure.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.

-

Exposure: The exposure duration is typically 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for 14 days for signs of toxicity and mortality.[6]

Mechanism of Action and Signaling Pathways

The specific mechanism of toxicity for this compound has not been elucidated. However, the toxicity of many halogenated hydrocarbons is linked to their metabolism, which can generate reactive intermediates.

A general proposed mechanism involves the following steps:

-

Absorption and Distribution: Halogenated hydrocarbons are typically well-absorbed through inhalation, ingestion, and dermal contact and distribute to tissues with high-fat content, such as the brain and adipose tissue.[7]

-

Metabolism: Metabolism primarily occurs in the liver via cytochrome P450 enzymes.[7] This can lead to the formation of reactive metabolites, such as free radicals.[7]

-

Cellular Damage: These reactive metabolites can bind to cellular macromolecules like proteins, lipids, and DNA, leading to oxidative stress, lipid peroxidation, and disruption of cellular function.[7] This can result in cell death and tissue damage, particularly in the liver and kidneys.[7]

Below is a generalized diagram illustrating a potential toxicity pathway for halogenated hydrocarbons.

Caption: Generalized toxicity pathway for halogenated hydrocarbons.

Conclusion

While specific toxicological data for this compound is sparse, the available GHS classification indicates that it is a hazardous substance requiring careful handling. Based on data from related chlorinated alkanes and halogenated hydrocarbons, exposure to this compound may pose risks of acute toxicity through various routes and may have the potential for chronic health effects with prolonged exposure. Professionals working with this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and preventing environmental release. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

- 1. greenspec.co.uk [greenspec.co.uk]

- 2. nj.gov [nj.gov]

- 3. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. ecolink.com [ecolink.com]

- 6. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainkart.com [brainkart.com]

The Environmental Odyssey of 1,2-Dichlorohexane: A Technical Guide to its Fate and Degradation

A notable scarcity of direct experimental data on the environmental fate and degradation of 1,2-dichlorohexane necessitates an inferential approach, drawing upon the extensive research conducted on analogous short- and long-chain chlorinated alkanes. This technical guide provides a comprehensive overview of the predicted environmental behavior of this compound, detailing its physicochemical properties, probable transport mechanisms, and potential abiotic and biotic degradation pathways. Methodologies for assessing the environmental fate of chlorinated hydrocarbons are also presented to guide future research.

Physicochemical Properties and Environmental Distribution

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its partitioning and transport in the environment. While comprehensive experimental data are limited, available information and estimations are summarized in Table 1. With a molecular weight of 155.07 g/mol , it is a volatile organic compound (VOC). Its predicted low water solubility and moderate octanol-water partition coefficient (Log Kow) suggest a tendency to partition from the aqueous phase to organic matter in soil and sediment.

Once released into the environment, this compound is expected to be distributed across air, water, and soil compartments. Due to its volatility, a significant fraction is likely to volatilize into the atmosphere. In aqueous systems, it will undergo volatilization and adsorption to suspended solids and sediments. In soil, its fate will be governed by a combination of volatilization from the soil surface, leaching into groundwater, and adsorption to soil organic carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | |

| Molecular Weight | 155.07 g/mol | |

| Boiling Point | 175.06 °C (estimated) | [1] |

| Melting Point | -48.02 °C (estimated) | [1] |

| Density | 1.024 g/cm³ (estimated) | [1] |

| Water Solubility | Insoluble | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.0 (estimated for similar compounds) | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

Intermedia Environmental Transport of this compound

The movement of this compound between different environmental compartments is a key aspect of its overall fate. The following diagram illustrates the principal transport pathways.

Abiotic Degradation Pathways

Abiotic degradation processes, which are chemical reactions that do not involve microorganisms, are likely to contribute to the transformation of this compound in the environment. The primary abiotic pathways are expected to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the substitution of a chlorine atom with a hydroxyl group. For chlorinated alkanes, the rate of hydrolysis is generally slow under neutral pH conditions but can be enhanced in the presence of certain minerals or at elevated temperatures.[2] The reaction would proceed via nucleophilic substitution, potentially forming chloro- and dichlorohexanols.

Photolysis

In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). This is a primary degradation pathway for many volatile organic compounds in the troposphere. The reaction initiates with the abstraction of a hydrogen atom from the hexane chain, leading to a series of oxidation reactions that ultimately can result in mineralization to CO₂, H₂O, and HCl. The atmospheric half-life will depend on the concentration of hydroxyl radicals and climatic conditions. Direct photolysis by sunlight in water or on soil surfaces is expected to be a minor degradation pathway.

The following diagram depicts a generalized and hypothetical abiotic degradation pathway for this compound.

Biotic Degradation Pathways

Microbial degradation is a critical process in the environmental attenuation of many organic pollutants. Based on studies of other chlorinated alkanes, this compound is likely susceptible to both aerobic and anaerobic biodegradation.[3]

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize chlorinated alkanes as a carbon source. The initial step in the aerobic degradation of chlorinated alkanes often involves an oxygenase enzyme that incorporates one or both atoms of molecular oxygen into the substrate. For this compound, this could lead to the formation of chlorinated alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways. Complete mineralization to CO₂, H₂O, and chloride ions is possible. Studies on other chlorinated alkanes have shown that terminal chlorination is more readily degraded than vicinal (adjacent) chlorination, which might impact the degradation rate of this compound.[3]

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. For this compound, this would involve the sequential removal of chlorine atoms, with electrons being supplied by an appropriate electron donor (e.g., hydrogen, simple organic acids). This process can lead to the formation of less chlorinated hexanes and eventually hexane. Dichloroelimination, where two adjacent chlorine atoms are removed to form an alkene, is another possible anaerobic pathway.

The following diagram illustrates the potential biotic degradation pathways for this compound.

References

A Technical Guide to the Discovery and History of Chlorinated Hexanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and scientific significance of chlorinated hexanes, with a primary focus on the isomers of hexachlorocyclohexane (HCH). This class of organochlorine compounds, particularly the γ-isomer known as lindane, has a storied history, from its early synthesis to its widespread use as a potent insecticide and subsequent scrutiny due to its environmental persistence and toxicity. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action.

Discovery and Historical Milestones

The journey of chlorinated hexanes is intrinsically linked with the compound 1,2,3,4,5,6-hexachlorocyclohexane (HCH), erroneously sometimes referred to as benzene hexachloride (BHC).

-

1825-1852: The initial synthesis of HCH is credited to the renowned English scientist Michael Faraday, who first produced the compound in 1825 by reacting benzene with chlorine in the presence of sunlight.[1][2] Some sources also cite the year of synthesis as 1852.[3]

-

1912: The key insecticidal isomer, gamma-hexachlorocyclohexane (γ-HCH), was first isolated and described by the Dutch chemist Teunis van der Linden.[4] In his honor, the purified γ-isomer was named "lindane."

-

1940s: The potent insecticidal properties of the crude mixture of HCH isomers were discovered. This led to the patenting of HCH as a pesticide and the beginning of its large-scale industrial production after 1942.[1][2][3] Commercial production in the United States commenced in 1945 and saw a peak in the 1950s.[1]

-

Post-WWII Expansion: The use of both technical-grade HCH (a mixture of isomers) and purified lindane expanded globally for agricultural and public health applications, including treatment for lice and scabies.[2][4] An estimated 600,000 tonnes of lindane were produced globally between 1950 and 2000, with the vast majority applied in agriculture.[2]

-

Environmental Concerns and Regulation: The production of one ton of lindane generates approximately eight to nine tons of toxic waste isomers, primarily the more persistent and toxic α- and β-isomers.[2][3] Growing awareness of the environmental persistence, bioaccumulation, and toxicity of these waste isomers, and of lindane itself, led to increasing restrictions on their use starting in the 1970s.[1] By 2006, lindane use was banned in 52 countries and restricted in 33 others.[2]

While HCH is the most prominent chlorinated hexane, other compounds like monochloro- and dichlorocyclohexanes exist and are used primarily as chemical intermediates in synthesis. However, their historical and toxicological significance is minor compared to HCH.[5][6][7]

Physicochemical Properties of HCH Isomers

The different spatial arrangements of the chlorine atoms on the cyclohexane ring result in eight stereoisomers of HCH. The most significant of these are the α, β, γ, and δ isomers, which exhibit distinct physicochemical properties that influence their environmental fate and toxicity.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 158 - 160 | 309 - 315 | 112.5 | 138 - 142 |

| Boiling Point (°C) | 288 | 60 (at 0.5 mmHg) | 323.4 | 60 (at 0.36 mmHg) |

| Water Solubility (mg/L at 25°C) | ~2 | ~0.2-5 | 7.3 | ~10-31.4 |

| Vapor Pressure (mmHg at 20-25°C) | 4.5 x 10⁻⁵ (25°C) | 3.6 x 10⁻⁷ (20°C) | 4.2 x 10⁻⁵ (20°C) | 3.5 x 10⁻⁵ (25°C) |

| Log Kow (Octanol-Water Partition Coefficient) | 3.8 | 3.78 | 3.72 | 4.14 |

| Henry's Law Constant (atm·m³/mol) | 6.86 x 10⁻⁶ | 4.5 x 10⁻⁷ | 3.5 x 10⁻⁶ | 2.1 x 10⁻⁷ |

(Data compiled from multiple sources)[8][9][10][11][12][13][14][15][16][17][18]

Experimental Protocols

Synthesis of Technical-Grade Hexachlorocyclohexane

The industrial synthesis of HCH is achieved through the photochemical addition of chlorine to benzene. This free-radical chain reaction is typically initiated by ultraviolet (UV) light.

Principle: The aromaticity of the benzene ring is broken by the addition of chlorine atoms, resulting in a saturated cyclohexane ring with one chlorine and one hydrogen atom on each carbon.

Reaction: C₆H₆ + 3Cl₂ --(UV light)--> C₆H₆Cl₆

Typical Laboratory/Industrial Procedure:

-

Reaction Setup: A reaction vessel, often made of glass or another material transparent to UV light, is charged with benzene. The vessel is equipped with a gas inlet for chlorine, a stirrer, and a cooling system to maintain the reaction temperature.

-

Chlorination: Chlorine gas is bubbled through the benzene while the mixture is continuously stirred and exposed to a UV light source (e.g., a mercury-vapor lamp).[19]

-

Temperature Control: The reaction is exothermic, and the temperature is typically maintained between 15°C and 20°C to control the reaction rate and minimize the formation of substitution byproducts.[19]

-

Reaction Monitoring: The reaction is monitored by measuring the uptake of chlorine gas. The process is continued until the desired amount of chlorine has been absorbed.

-

Product Isolation: Upon completion, the unreacted benzene and any solvent may be removed by distillation. The resulting product is a solid mixture of HCH isomers, known as technical-grade HCH. The typical composition of technical-grade HCH is approximately 60-70% α-HCH, 5-12% β-HCH, 10-15% γ-HCH, 6-10% δ-HCH, and 3-4% of other isomers.[8]

Isolation of γ-Hexachlorocyclohexane (Lindane)

The insecticidally active γ-isomer is isolated from the technical-grade mixture through fractional crystallization, a process that exploits the differences in solubility of the various isomers in specific organic solvents.

Principle: The α- and β-isomers are less soluble in solvents like methanol or acetic acid compared to the γ- and δ-isomers. This difference in solubility allows for their separation.

Typical Laboratory/Industrial Procedure:

-

Dissolution: The technical-grade HCH mixture is dissolved in a suitable solvent, such as methanol, at an elevated temperature to ensure complete dissolution.

-

Cooling and Crystallization: The solution is then carefully cooled. As the temperature decreases, the less soluble α- and β-isomers will crystallize out of the solution first.

-

Filtration: The crystallized α- and β-isomers are removed by filtration.

-

Concentration and Second Crystallization: The filtrate, which is now enriched in the γ- and δ-isomers, is concentrated by evaporating some of the solvent. Upon further cooling, the γ-isomer (lindane) will crystallize. The crystals of the γ-isomer are often larger and more well-defined than those of the other isomers.

-

Purification: The crystallized lindane is collected by filtration and may be further purified by recrystallization to achieve a purity of over 99%.

Signaling Pathways and Mechanism of Action

The primary mechanism of toxicity for γ-HCH (lindane) in insects and mammals is its action as a neurotoxin. It primarily targets the central nervous system by interfering with the γ-aminobutyric acid (GABA) neurotransmitter system.

GABAA Receptor Antagonism: GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor (the GABAA receptor), it opens an integral chloride ion channel, leading to an influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Lindane acts as a non-competitive antagonist of the GABAA receptor. It binds to a site within the chloride channel pore, at or near the picrotoxin binding site.[2][20][21] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a loss of synaptic inhibition, leading to hyperexcitability of the central nervous system, which manifests as tremors, convulsions, and ultimately, at high doses, death.[20]

While the primary target is the GABAA receptor, some studies suggest that HCH isomers can also affect other signaling pathways, including glycine receptors and calcium homeostasis, although these are considered secondary mechanisms of toxicity.[21][22]

Experimental Workflow for Environmental Analysis

The detection and quantification of HCH isomers in environmental samples like soil and water are crucial for monitoring contamination and assessing risk. The standard analytical approach involves sample extraction followed by gas chromatography.

Workflow Overview:

-

Sample Collection: Representative samples of soil, sediment, or water are collected from the site of interest.

-

Sample Preparation & Extraction:

-

Water Samples: Typically involves liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or dichloromethane, or solid-phase extraction (SPE) where the sample is passed through a cartridge that adsorbs the HCH isomers, which are then eluted with a solvent.[23][24]

-

Soil/Sediment Samples: Usually requires Soxhlet extraction or ultrasonic extraction with an organic solvent mixture (e.g., hexane/acetone) to remove the HCH isomers from the solid matrix.[24][25]

-

-

Cleanup and Concentration: The raw extract is often "cleaned up" to remove interfering compounds. This can involve techniques like gel permeation chromatography (GPC) or passing the extract through a column containing alumina, silica gel, or Florisil.[25] The cleaned extract is then concentrated to a small volume to increase the sensitivity of the analysis.

-

GC Analysis: The concentrated extract is injected into a gas chromatograph (GC).

-

Separation: The different HCH isomers are separated based on their boiling points and interaction with the stationary phase of the GC column (typically a capillary column like HP-5MS).

-

Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is excellent for quantification. A mass spectrometer (MS) provides definitive identification of the isomers based on their mass spectra.[23][25][26]

-

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Lindane - Wikipedia [en.wikipedia.org]

- 3. Hexachlorocyclohexane [sitem.herts.ac.uk]

- 4. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]

- 6. 1,4-DICHLOROCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Table 1, Properties of Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chm.pops.int [chm.pops.int]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 18. nist.gov [nist.gov]

- 19. Lindane [lindane.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. agriscigroup.us [agriscigroup.us]

- 22. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. akjournals.com [akjournals.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. nemi.gov [nemi.gov]

- 26. cromlab-instruments.es [cromlab-instruments.es]

Conformational analysis of cis and trans 1,2-dichlorohexane

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-1,2-Dichlorohexane

Introduction

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a cornerstone of modern organic chemistry and drug development. The spatial arrangement of atoms, or conformation, can profoundly influence a molecule's physical, chemical, and biological properties. Substituted cyclohexanes are classic models for conformational studies due to their well-defined chair and boat conformations. This technical guide provides a detailed examination of the conformational preferences of cis- and trans-1,2-dichlorohexane, isomers that present a fascinating interplay of steric, electronic, and solvent effects. Understanding these conformational landscapes is critical for researchers in medicinal chemistry and materials science, where molecular shape dictates function.

Conformational Analysis of trans-1,2-Dichlorohexane

The trans isomer of 1,2-dichlorocyclohexane can exist in two distinct chair conformations: a diequatorial (ee) form and a diaxial (aa) form. These two conformers are in equilibrium through a process known as ring-flipping.[1] The relative stability of these conformers is dictated by a balance of steric and electronic factors.

In the diequatorial conformer, both bulky chlorine atoms occupy the more spacious equatorial positions, minimizing steric strain.[2] Conversely, the diaxial conformer places both chlorine atoms in the sterically hindered axial positions, leading to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[2] Based on steric arguments alone, the diequatorial conformer would be expected to be significantly more stable.

However, electronic effects, specifically hyperconjugation, play a crucial role. In the diaxial conformation, the anti-periplanar arrangement of the two C-Cl bonds allows for favorable hyperconjugative interactions between the C-H bonding orbitals and the C-Cl antibonding (σ*) orbitals. This stereoelectronic effect can stabilize the diaxial form.[3] The balance between steric hindrance and electronic stabilization is sensitive to the solvent environment. In the vapor phase and non-polar solvents, the diequatorial form is generally favored. However, in more polar solvents, the diaxial conformer, which has a larger dipole moment, can be preferentially stabilized, shifting the equilibrium.[3]

Caption: Equilibrium between diequatorial and diaxial conformers of trans-1,2-dichlorohexane.

Quantitative Conformational Data for trans-1,2-Dichlorohexane

The energy difference between the diequatorial and diaxial conformers has been investigated using both experimental techniques like NMR spectroscopy and theoretical calculations.[3]

| Parameter | Diequatorial (ee) | Diaxial (aa) | Source |

| Relative Energy (ΔE, kcal/mol) | |||

| Vapor Phase | 0 | +0.95 | [3] |

| CCl4 | 0 | +0.36 | [3] |

| DMSO | +0.80 | 0 | [3] |

| Key Dihedral Angles | |||

| Cl-C1-C2-Cl | Gauche (~60°) | Anti (~180°) | [2] |

| H-C1-C2-H (axial-axial) | ~180° | ~60° | [4] |

| H-C1-C2-H (equatorial-equatorial) | ~60° | ~60° | [4] |

| H-C1-C2-H (axial-equatorial) | ~60° | ~60° | [4] |

Conformational Analysis of cis-1,2-Dichlorohexane

In cis-1,2-dichlorocyclohexane, the two chlorine atoms are on the same side of the ring. For a chair conformation, this arrangement necessitates that one chlorine atom occupies an axial position while the other is in an equatorial position (ae).[5] A ring flip of this conformer results in an equivalent axial-equatorial conformation, where the original axial chlorine becomes equatorial and vice-versa.

These two chair conformers are enantiomeric (non-superimposable mirror images) and interconvert rapidly at room temperature.[6] Because they are equal in energy, they exist in a 50:50 mixture.[6] This rapid interconversion means that cis-1,2-dichlorocyclohexane is a meso compound overall, as it is optically inactive despite containing chiral centers.[6] The steric environment of this isomer involves one gauche interaction between the two chlorine atoms and two 1,3-diaxial interactions between the axial chlorine and the axial hydrogens.

Caption: Ring-flip interconversion of the enantiomeric conformers of cis-1,2-dichlorohexane.

Quantitative Conformational Data for cis-1,2-Dichlorohexane

Due to the energetic equivalence of the two ring-flipped conformers, the primary data of interest relates to the steric strain within the single conformational type.

| Parameter | Axial-Equatorial (ae) | Source |

| Relative Energy | The two conformers are equal in energy. | [6] |

| Key Dihedral Angles | ||

| Cl-C1-C2-Cl | Gauche (~60°) | [7] |

| Steric Interactions | One gauche Cl/Cl interaction. Two Cl/H 1,3-diaxial interactions. | [8] |

Experimental and Computational Methodologies

The conformational analysis of 1,2-dichlorohexane isomers relies on a combination of experimental and computational techniques to determine the geometry and relative energies of the conformers.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria. The key experimental protocol involves:

-

Sample Preparation: The this compound isomer is dissolved in a suitable deuterated solvent (e.g., CCl4, DMSO-d6).

-

Data Acquisition: 1H NMR spectra are recorded on a high-field NMR spectrometer. The temperature is controlled to observe any changes in the equilibrium.

-

Analysis of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are measured from the spectra. These values are time-averages of the coupling constants for each conformer, weighted by their population.

-

Application of the Karplus Equation: The Karplus equation describes the relationship between the ³JHH coupling constant and the dihedral angle (φ) between the coupled protons.[4][9]

-

J(φ) = A cos²φ + B cosφ + C

-

By using established parameters for A, B, and C, and known dihedral angles for ideal chair conformations (approx. 60° for gauche, 180° for anti), the populations of the conformers in equilibrium can be calculated from the observed average coupling constant.[3] For instance, a large ³JHH value (8-13 Hz) is indicative of an anti-periplanar (axial-axial) relationship, while smaller values (1-5 Hz) suggest a gauche (axial-equatorial or equatorial-equatorial) relationship.[4]

-

References

- 1. youtube.com [youtube.com]

- 2. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 3. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2-Dichlorohexane from 1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2-dichlorohexane via the electrophilic addition of chlorine to 1-hexene. This reaction is a fundamental example of alkene halogenation and serves as a reliable method for producing vicinal dichlorides. The protocol covers the experimental setup, reaction procedure, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a halogenated hydrocarbon that can serve as a useful intermediate in organic synthesis. Its two chlorine atoms provide reactive sites for subsequent nucleophilic substitution reactions, making it a versatile building block for the introduction of various functional groups. The synthesis from 1-hexene is a straightforward and illustrative example of an electrophilic addition reaction, where the pi bond of the alkene attacks a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate, which is subsequently attacked by a chloride ion to yield the dichlorinated product.

Experimental Protocol

Materials:

-

1-hexene (C₆H₁₂)

-

Chlorine gas (Cl₂) or a suitable chlorine source such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Inert solvent (e.g., dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Round-bottom flask

-

Gas inlet tube/dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube (or a dropping funnel if using a liquid chlorinating agent) is charged with 1-hexene and an inert solvent such as dichloromethane. The flask is cooled in an ice bath to 0 °C.

-

Chlorination: Chlorine gas is bubbled slowly through the stirred solution. The reaction is exothermic and the temperature should be maintained at 0-5 °C. The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas. Alternatively, a solution of a liquid chlorinating agent like sulfuryl chloride in the reaction solvent can be added dropwise.

-

Quenching: Once the reaction is complete (as indicated by the persistence of the chlorine color or by TLC analysis), the reaction mixture is carefully quenched by washing with a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a small portion of the solvent. The combined organic layers are then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation to yield the pure product.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.07 g/mol | [2] |

| Boiling Point | 173-175 °C | |

| Density | 1.07 g/cm³ | |

| Theoretical Yield | Varies based on scale | |

| Typical Experimental Yield | 70-90% | |

| Appearance | Colorless liquid | |

| CAS Number | 2162-92-7 | [2][3] |

Note: Some physical properties are estimated based on similar compounds and general chemical principles.

Experimental Workflow

Safety Precautions

-

This experiment must be conducted in a well-ventilated fume hood.

-